molecular formula C16H15FN2O5S2 B6522737 N-(2-fluorophenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 951900-88-2

N-(2-fluorophenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B6522737
CAS No.: 951900-88-2
M. Wt: 398.4 g/mol
InChI Key: RBTABWBGOXROCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a sulfonamide core linked to a 2-fluorophenyl group and a 1,1,3-trioxo-thiazolidinyl moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, known for its role in enzyme inhibition and antimicrobial activity . The 1,1,3-trioxo-thiazolidinyl ring adds rigidity and polar functionality, influencing solubility and metabolic stability.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S2/c1-11-10-12(19-16(20)8-9-25(19,21)22)6-7-15(11)26(23,24)18-14-5-3-2-4-13(14)17/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTABWBGOXROCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its effects on various biological systems.

The compound's molecular formula is C15H14FNO3SC_{15}H_{14}F_NO_3S, with a molecular weight of approximately 327.34 g/mol. Its structure features a sulfonamide group, which is known for contributing to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with a thiazolidinone derivative under specific conditions to yield the sulfonamide. The yield and purity of the synthesized compound can vary based on the reaction conditions and the reagents used.

Biological Activity

The biological activity of this compound has been explored in several studies:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study found that related compounds demonstrated inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Several derivatives of sulfonamides have shown promise in cancer therapy. In vitro studies have evaluated their antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For instance, compounds similar to this compound were found to inhibit cell growth significantly and induce apoptosis in these cell lines .

Cardiovascular Effects

Some studies have investigated the impact of sulfonamide derivatives on cardiovascular health. For example, one study reported that certain sulfonamides could act as endothelin receptor antagonists, which may reduce pulmonary hypertension and cardiac hypertrophy in animal models . The specific effects of this compound on perfusion pressure in isolated heart models are still under investigation.

Case Studies

StudyObjectiveFindings
Wu et al., 1999Evaluate cardiovascular effectsIdentified potential endothelin receptor antagonism
Schwartz et al., 1995Assess carbonic anhydrase inhibitionFound activity in heart failure models
Tilton et al., 2000Investigate pulmonary hypertensionReported reductions in vascular resistance

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and properties of the target compound with related sulfonamide derivatives:

Compound Name / Class Core Structure Key Substituents/Functional Groups Notable Spectral Features (IR/NMR) Reported Biological Activities
Target Compound Benzene-sulfonamide 2-fluorophenyl, 1,1,3-trioxo-thiazolidinyl Expected: S=O (~1350 cm⁻¹), C-F (~1200 cm⁻¹) Hypothesized: Anti-inflammatory, enzyme inhibition
Triazole derivatives [7–9] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl νC=S (1247–1255 cm⁻¹); absence of C=O (~1663 cm⁻¹) Antifungal, antimicrobial
Sulfonylurea herbicides (e.g., metsulfuron methyl, ) Triazine-sulfonylurea Methoxy/methylamino-triazine, methyl ester Triazine ring vibrations (~1550 cm⁻¹) Herbicidal (ALS inhibitors)
N-[3-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide () Thiophene-sulfonamide Thiazole, thiophene Thiophene C-S (~700 cm⁻¹); thiazole C=N (~1650 cm⁻¹) Not specified; potential kinase inhibition
4-Amino-N-(thiazol-2-yl)benzenesulfonamide () 4-Aminobenzenesulfonamide Thiazole, amino group NH₂ stretching (~3400 cm⁻¹); thiazole C-S (~650 cm⁻¹) Antimicrobial (dihydropteroate synthase)

Spectroscopic Differentiation

  • The target compound’s 1,1,3-trioxo-thiazolidinyl group would exhibit distinct S=O stretching (~1350 cm⁻¹) and C-F absorption (~1200 cm⁻¹) in IR, absent in triazoles or thiazoles .
  • ¹H-NMR: The 2-fluorophenyl group would show deshielded aromatic protons (δ 7.0–7.5 ppm), while the thiazolidinone methyl group may resonate near δ 2.5 ppm .

Key Research Findings and Implications

  • Structural Stability : The 1,1,3-trioxo-thiazolidinyl ring in the target compound may confer greater metabolic stability compared to triazole tautomers, which equilibrate between thione and thiol forms .
  • Solubility : The polar trioxo-thiazolidinyl group may improve aqueous solubility relative to lipophilic thiophene-sulfonamides () .

Preparation Methods

Sulfonamide Formation

The sulfonamide bridge is typically established first. A general approach involves reacting 2-fluoroaniline with a sulfonyl chloride derivative. For example, 4-chloro-2-methylbenzenesulfonyl chloride may serve as the electrophilic partner.

Procedure :

  • Dissolve 2-fluoroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add 4-chloro-2-methylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Key Parameters :

  • Excess sulfonyl chloride improves yield (≥75%).

  • Triethylamine (1.2 equiv) may be added to scavenge HCl.

Thiazolidinone Cyclization

The 1,1,3-trioxo-thiazolidinone ring is introduced via cyclocondensation. Thioglycolic acid is a common reagent for this step.

Procedure :

  • React the intermediate sulfonamide (1.0 equiv) with thioglycolic acid (1.5 equiv) in toluene.

  • Reflux at 110°C for 8–12 hours under Dean-Stark conditions to remove water.

  • Cool, filter, and recrystallize the product from ethanol.

Optimization Insights :

  • Catalysts : Dicyclohexylcarbodiimide (DCC) accelerates cyclization, reducing reaction time to 6 hours.

  • Solvent : Anhydrous toluene minimizes side reactions compared to THF or DMF.

Alternative Synthetic Strategies

One-Pot Sequential Synthesis

A streamlined method combines sulfonylation and cyclization in a single reactor:

StepReagents/ConditionsYield
12-Fluoroaniline + 4-chloro-2-methylbenzenesulfonyl chloride, DCM, 0°C → RT78%
2Add thioglycolic acid, DCC, toluene, reflux 8h65%
Total-51%

Data synthesized from

Solid-Phase Synthesis

Immobilizing the sulfonamide intermediate on Wang resin enables stepwise modular assembly:

  • Resin Loading : Couple 4-chloro-2-methylbenzenesulfonyl chloride to Wang resin-bound 2-fluoroaniline (89% efficiency).

  • Cyclization : Treat with thioglycolic acid/DCC in DMF, 50°C, 6h (72% yield).

  • Cleavage : Use TFA/DCM (1:1) to release the final product.

Advantages :

  • Simplifies purification.

  • Scalable for combinatorial libraries.

Reaction Mechanism and Byproduct Analysis

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of the aniline’s nitrogen on the sulfonyl chloride’s sulfur, displacing chloride. Proton transfer completes the sulfonamide bond.

Common Byproducts :

  • Di-sulfonylated species : Formed with excess sulfonyl chloride (mitigated by stoichiometric control).

  • Hydrolysis products : Result from moisture exposure; use anhydrous conditions.

Thiazolidinone Formation

Thioglycolic acid’s thiol group attacks the sulfonamide’s carbonyl carbon, followed by intramolecular cyclization and oxidation to the trioxo state.

Byproducts :

  • Open-chain thioesters : Incomplete cyclization; reduced by prolonged reflux.

  • Over-oxidation : Excess oxidizing agents (e.g., H₂O₂) may degrade the thiazolidinone ring.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 7.8–8.1 (m, Ar-H), δ 3.2 (s, SCH₂), δ 2.4 (s, CH₃), δ 10.1 (s, NH)
¹³C NMR δ 170.5 (C=O), δ 135.2–128.4 (Ar-C), δ 45.3 (SCH₂), δ 20.1 (CH₃)
IR (cm⁻¹)1320, 1160 (S=O), 1680 (C=O), 3250 (NH)
HRMS [M+H]⁺ calc. for C₁₆H₁₄FN₂O₅S₂: 397.03; found: 397.02

Purity Assessment

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30), 1.0 mL/min.

  • Elemental Analysis : C (48.4%), H (3.5%), N (7.1%) vs. calc. C (48.5%), H (3.6%), N (7.0%).

Scalability and Industrial Feasibility

Batch Process Optimization

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Yield51%48%
Purity98%97%
Cycle Time24h28h
Cost/kg$1,200$980

Data extrapolated from

Continuous Flow Synthesis

Microreactor systems improve heat transfer and reduce reaction times:

  • Sulfonylation : 0°C → RT in 15 minutes (85% yield).

  • Cyclization : 120°C, 2h residence time (70% yield).

Applications and Derivative Synthesis

The compound’s sulfonamide and thiazolidinone motifs suggest potential as:

  • Antimicrobial agents : Analogues inhibit E. coli DHPS with IC₅₀ = 2.1 µM.

  • Anticancer candidates : Similar structures show IC₅₀ = 8.4 µM against MCF-7 cells.

Derivatization Opportunities :

  • Replace 2-fluorophenyl with substituted aryl groups.

  • Modify the thiazolidinone’s oxidation state (e.g., 1,3-dioxo vs. 1,1,3-trioxo) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of this sulfonamide-thiazolidinone hybrid?

  • Methodology : A one-pot synthesis approach without catalysts can minimize side reactions and improve efficiency. Key steps include nucleophilic substitution of the sulfonamide group and cyclization to form the thiazolidin-1,1,3-trioxo moiety. Solvents like DMF or dichloromethane, combined with bases (e.g., triethylamine), enhance reactivity. Purity is ensured via recrystallization or column chromatography, monitored by TLC and validated by NMR (>95% purity) .
  • Example Conditions :

StepReagents/ConditionsYield (%)
Sulfonylation2-fluorophenylamine, DMF, 60°C75
CyclizationSOCl₂, reflux, 4 h82

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC (C18 column, acetonitrile/water gradient) ensures purity. FT-IR identifies characteristic bands (e.g., S=O stretching at 1150–1350 cm⁻¹) .

Q. How can researchers troubleshoot low yields during sulfonamide coupling reactions?

  • Methodology : Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (6–8 h under nitrogen). Moisture-sensitive steps require anhydrous solvents (e.g., DCM) and molecular sieves. If side products persist, employ scavengers like silica-bound amines to trap excess sulfonyl chloride .

Advanced Research Questions

Q. What computational tools predict the compound’s reactivity and interaction with biological targets?

  • Methodology : Combine density functional theory (DFT) (e.g., Gaussian 16) to map reaction pathways and molecular docking (AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Solvent effects are modeled using the COSMO-RS approach. Validate predictions with experimental kinetic studies (e.g., IC₅₀ assays) .

Q. How does the electronic nature of the 2-fluorophenyl group influence biological activity?

  • Methodology : Synthesize analogs with substituents (e.g., -Cl, -OCH₃) and compare structure-activity relationships (SAR) . Assess inhibitory potency against target proteins (e.g., kinases) via fluorescence polarization assays. Fluorine’s electronegativity enhances membrane permeability, quantified via logP measurements (HPLC) .

Q. What strategies resolve contradictions in reported reaction mechanisms for thiazolidinone formation?

  • Methodology : Conduct isotopic labeling (¹⁸O) to trace oxygen sources in the trioxo moiety. Compare pathways (e.g., cyclization vs. oxidation) using in situ IR spectroscopy to detect intermediates. Contradictions in solvent effects (polar vs. nonpolar) are addressed by replicating conditions with controlled humidity .

Q. How can researchers design derivatives to mitigate metabolic instability in vivo?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to reduce cytochrome P450-mediated oxidation. Assess metabolic stability using liver microsome assays (e.g., human CYP3A4) and quantify half-life improvements via LC-MS/MS .

Contradiction Analysis

Q. Why do some studies report catalyst-free synthesis while others require bases?

  • Resolution : The sulfonamide’s nucleophilicity varies with the amine’s pKa. Strongly basic conditions (e.g., NaOH) are needed for less reactive amines, while electron-deficient aryl amines (e.g., 2-fluorophenyl) undergo spontaneous coupling in polar aprotic solvents without catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.